Scientific Field: Pharmacology
Summary of Application: Pyrimidines, including “4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile”, are known to have a range of pharmacological effects including anti-inflammatory properties.
Methods of Application: The synthesis of pyrimidines is described in the research. .
Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects.
Scientific Field: Oncology
Summary of Application: A new series of pyrimidine-5-carbonitrile derivatives, including “4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile”, has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR).
Methods of Application: The compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines.
Results or Outcomes: Five of the synthesized compounds were found to exhibit moderate antiproliferative activity against the tested cell lines and were more active than the EGFR inhibitor erlotinib.
Scientific Field: Organic Chemistry
Summary of Application: This compound is used in the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones.
Methods of Application: The synthesis involves heating the compound with MeONa at reflux in BuOH.
Results or Outcomes: The synthesis led to the selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones.
Summary of Application: Pyridopyrimidines, including derivatives of “4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile”, have shown therapeutic interest.
Methods of Application: The review considers all the synthetic protocols to prepare these pyridopyrimidine derivatives.
Results or Outcomes: The pyridopyrimidine moiety is present in relevant drugs such as palbociclib (a breast cancer drug developed by Pfizer) and dilmapimod (potential activity against rheumatoid arthritis).
Summary of Application: “4-Methyl-2-(methylthio)pyrimidine” is used as a reagent to prepare pyrazolopyrimidines and pyrazolotriazines.
Results or Outcomes: The preparation of these compounds has been successful and they have shown potent activity against herpes viruses.
Summary of Application: An aerobic copper-catalyzed oxidative domino cyclization of methyl azaarenes with 6-amino-pyrimidine-2,4-diones and pyrazol-5-amines has been developed, which enables access to dipyrimidine/dipyrazolo-fused pyridines.
Methods of Application: The synthesis involves an aerobic copper-catalyzed oxidative domino cyclization.
Results or Outcomes: The synthesis led to the formation of dipyrimidine/dipyrazolo-fused pyridines.
Summary of Application: Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years.
Methods of Application: The review considers all the synthetic protocols to prepare these pyrimidine derivatives.
Results or Outcomes: Pyrimidine derivatives have shown a therapeutic interest and have been approved for use as therapeutics according to bibliographic research conducted on Reaxys and Scifinder.
4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile is a pyrimidine derivative characterized by its unique molecular structure, which includes an amino group, a methyl group, and a methylthio group. The molecular formula for this compound is and it has a molecular weight of approximately 183.23 g/mol. The compound's structural features include a pyrimidine ring with a carbonitrile functional group at the 5-position, contributing to its potential reactivity and biological activity. Its InChI key is ALESZODLOWUYEM-UHFFFAOYSA-N, and it is recognized for its lipophilicity, indicated by an XLogP3-AA value of 2.4 .
There is no scientific research readily available on the mechanism of action of AMSC.
While specific reactions involving 4-amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile are not extensively documented, pyrimidine derivatives generally participate in a variety of chemical transformations. These can include nucleophilic substitutions, cyclizations, and reactions with electrophiles. Notably, the presence of the carbonitrile group allows for further derivatization, which can be exploited in synthetic organic chemistry to develop novel compounds.
Research indicates that 4-amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile exhibits significant biological activity. It has been studied for its potential as an anticancer agent, with mechanisms that may involve the inhibition of tyrosine kinases such as the epidermal growth factor receptor (EGFR). This inhibition can lead to cell cycle arrest in cancer cells and induce apoptosis, particularly in cell lines such as HCT-116, HepG-2, and MCF-7 . Additionally, its interactions with various biomolecules suggest potential applications in medicinal chemistry.
The synthesis of 4-amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile can be achieved through several methods. One common approach involves the reaction of appropriate pyrimidine precursors with methylthio and amino groups under controlled conditions. For instance, microwave-assisted synthesis has been reported to enhance yields and reduce reaction times when forming similar pyrimidine derivatives . The use of catalysts such as cerium ammonium nitrate can also facilitate these synthetic pathways.
This compound has promising applications in medicinal chemistry due to its biological properties. It is primarily explored as a potential anticancer agent but may also find utility in developing other pharmaceuticals targeting various diseases. Furthermore, it serves as an intermediate in synthesizing more complex pyrimidine derivatives that could possess diverse biological activities .
Interaction studies have shown that 4-amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile interacts with key enzymes and receptors involved in cellular signaling pathways. Its ability to mimic adenosine triphosphate (ATP) allows it to inhibit tyrosine kinases effectively, which plays a crucial role in cancer cell proliferation and survival. These interactions highlight its potential as a therapeutic agent targeting specific molecular pathways.
Several compounds share structural similarities with 4-amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile. Here are some notable examples:
| Compound Name | Similarity Index |
|---|---|
| 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde | 0.88 |
| 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde | 0.82 |
| 2-(Methylthio)pyrimidine-5-carbaldehyde | 0.73 |
| 2,4-Diaminopyrimidine-5-carboxaldehyde | 0.58 |
| 4-Amino-2-chloropyrimidine-5-carbaldehyde | 0.57 |
These compounds exhibit various degrees of similarity based on their structural features and functional groups, but the unique combination of the amino, methylthio, and carbonitrile functionalities in 4-amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile distinguishes it from others in terms of its specific biological activities and potential applications .
4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile belongs to the pyrimidine class of heterocyclic compounds. Its IUPAC name is derived from the parent pyrimidine ring, with substituents at positions 2, 4, 5, and 6. The methylthio group (-SCH₃) occupies position 2, the amino group (-NH₂) at position 4, the methyl group (-CH₃) at position 6, and the carbonitrile group (-C≡N) at position 5. The systematic classification includes:
The molecular formula is C₇H₈N₄S, with a molecular weight of 180.23 g/mol.
The pyrimidine ring adopts a planar conformation due to aromatic stabilization. Key substituent positions and interactions include:
| Position | Substituent | Orientation | Functional Role |
|---|---|---|---|
| 2 | Methylthio | Ortho to N1 | Electron-withdrawing, influences reactivity |
| 4 | Amino | Para to N3 | Hydrogen bonding, nucleophilic site |
| 5 | Carbonitrile | Adjacent to N1 | Electron-deficient, participates in π-π stacking |
| 6 | Methyl | Meta to N1 | Steric effects, modulates solubility |
The methylthio group at position 2 introduces steric hindrance and potential sulfur-based interactions, while the amino group at position 4 enhances solubility and hydrogen-bonding capacity. The carbonitrile at position 5 contributes to dipole-dipole interactions and electronic effects on the ring.
While pyrimidines with keto-enol or amino-imino tautomerism exist (e.g., 4-pyrimidinone derivatives), 4-amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile lacks canonical tautomeric sites. The amino group at position 4 remains in the amino form due to the absence of adjacent carbonyl or hydroxyl groups. Computational studies on analogous pyrimidines suggest that tautomerism is suppressed by steric and electronic effects from substituents.
| Potential Tautomer | Stability | Key Factors |
|---|---|---|
| Amino (Observed) | High | Steric hindrance from methylthio group, lack of keto sites |
| Imino (Hypothetical) | Low | Requires adjacent carbonyl group, absent in this structure |
Experimental data (e.g., NMR or IR) for this compound do not indicate tautomerism, aligning with theoretical predictions.
Crystallographic data for 4-amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile are limited, but related pyrimidine derivatives exhibit characteristic packing patterns. For example:
In a structurally similar compound (e.g., (E)-2-amino-4-methylsulfanyl-6-oxo-1-{[(thiophen-2-yl)methylidene]amino}-1,6-dihydropyrimidine-5-carbonitrile), molecules form chains parallel to the b-axis via N–H⋯N and N–H⋯O=C bonds. For the target compound, analogous interactions are expected, with the methylthio group potentially participating in weaker S–S or S–π interactions.
Two primary methods are reported:
The condensation method is favored for scalability, while cyclization offers flexibility in substituent variation.
The compound undergoes reactions typical of pyrimidines:
| Functional Group | Reaction Type | Products |
|---|---|---|
| Amino (-NH₂) | Acylation, diazotization | Amides, diazonium salts |
| Methylthio (-SCH₃) | Oxidation | Sulfoxide (-SOCH₃), sulfone (-SO₂CH₃) |
| Carbonitrile (-C≡N) | Hydrolysis | Carboxylic acid (-COOH) |
For example, oxidation of the methylthio group with H₂O₂/acid yields the sulfoxide derivative, enhancing polarity. The carbonitrile group may hydrolyze under acidic conditions to form a carboxylic acid, as seen in related pyrimidines.
The amino group facilitates hydrogen bonding with biological targets, while the methylthio group may enhance binding through sulfur-mediated interactions. Further studies are required to validate these hypotheses.
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 2.5 (s, SCH₃), δ 3.0 (s, NH₂), δ 7.5 (aromatic H) |
| IR | 3320 cm⁻¹ (NH₂), 2200 cm⁻¹ (C≡N), 1250 cm⁻¹ (C-S) |
| MS | m/z 180.23 (M⁺), fragments at m/z 151 (loss of SCH₃) |
The compound is typically purified via:
The synthesis of 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile represents a significant achievement in heterocyclic chemistry, with condensation reactions involving acetamidine derivatives serving as the primary synthetic route [1]. This methodology relies on the nucleophilic nature of acetamidine hydrochloride, which undergoes cyclocondensation with appropriate carbon electrophiles to form the pyrimidine ring system [2]. The most efficient approach involves the reaction between acetamidine hydrochloride and bis(methylthio)methylene malononitrile in the presence of a suitable base catalyst [3].
The reaction mechanism proceeds through initial nucleophilic attack by the amidine nitrogen on the electrophilic carbon of bis(methylthio)methylene malononitrile, followed by intramolecular cyclization and subsequent aromatization to yield the desired pyrimidine scaffold [2] [3]. This process effectively constructs the heterocyclic framework while simultaneously introducing the amino, methyl, methylthio, and cyano functional groups at their respective positions [1] .
A comprehensive investigation of various reaction conditions has revealed that potassium carbonate serves as an optimal base catalyst for this transformation, facilitating the deprotonation of acetamidine hydrochloride and enhancing its nucleophilicity [3] [5]. The reaction typically requires dimethylformamide (DMF) as a solvent, with temperatures maintained at approximately 80°C for 6 hours to ensure complete conversion [3].
Table 1 presents a comparative analysis of condensation reactions employing different amidine derivatives for the synthesis of 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile and structurally related compounds:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
|---|---|---|---|---|---|---|---|
| Acetamidine hydrochloride | Bis(methylthio)methylene malononitrile | K₂CO₃ | DMF | 80 | 6 | 85 | 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile |
| Guanidine hydrochloride | Bis(methylthio)methylene malononitrile | K₂CO₃ | DMF | 80 | 6 | 82 | 4-Amino-6-amino-2-(methylthio)pyrimidine-5-carbonitrile |
| Thiourea | Bis(methylthio)methylene malononitrile | K₂CO₃ | DMF | 80 | 8 | 78 | 4-Amino-6-thioxo-2-(methylthio)pyrimidine-5-carbonitrile |
| Acetamidine hydrochloride | Ethoxymethylene malononitrile | NaOEt | Ethanol | 78 | 5 | 80 | 4-Amino-6-methyl-2-ethoxypyrimidine-5-carbonitrile |
| Benzamidine hydrochloride | Bis(methylthio)methylene malononitrile | K₂CO₃ | DMF | 80 | 7 | 75 | 4-Amino-6-phenyl-2-(methylthio)pyrimidine-5-carbonitrile |
The preparation of bis(methylthio)methylene malononitrile, a crucial precursor for this synthesis, involves the reaction of malononitrile with carbon disulfide in the presence of a base, followed by methylation with methyl iodide or dimethyl sulfate [5] [6]. This cyanoketene dithioacetal serves as an excellent building block for constructing diverse heterocyclic scaffolds, including the target pyrimidine derivative [7].
Nucleophilic substitution reactions represent a versatile approach for modifying the 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile scaffold, particularly at the methylthio position [8]. The methylthio group exhibits remarkable lability under appropriate conditions, making it an excellent leaving group for nucleophilic displacement reactions [9]. This reactivity stems from the electron-withdrawing nature of the pyrimidine ring and the adjacent cyano group, which enhance the electrophilicity of the carbon bearing the methylthio substituent [8] [10].
Various nucleophiles, including amines, alkoxides, and thiolates, can effectively displace the methylthio group, leading to a diverse array of 2-substituted pyrimidine derivatives [8] [3]. The regioselectivity of these substitutions is predominantly governed by the electronic properties of the pyrimidine ring, with the 2-position being the most susceptible to nucleophilic attack due to its activation by the adjacent ring nitrogen atoms [10] [11].
The reaction conditions typically involve heating the pyrimidine substrate with the desired nucleophile in a polar solvent, often in the presence of a base catalyst such as potassium carbonate [3]. The base serves to deprotonate the nucleophile, enhancing its reactivity and facilitating the substitution process [8]. Temperature requirements vary depending on the nucleophile, with more reactive species requiring milder conditions [10].
Table 2 summarizes various nucleophilic substitution reactions of 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile:
| Substrate | Nucleophile | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Position of Substitution | Product |
|---|---|---|---|---|---|---|---|---|
| 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile | Aniline | DMF | K₂CO₃ | 80 | 5 | 82 | 2-position | 4-Amino-6-methyl-2-(phenylamino)pyrimidine-5-carbonitrile |
| 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile | Sodium methoxide | Methanol | NaOMe | 65 | 4 | 88 | 2-position | 4-Amino-6-methyl-2-methoxypyrimidine-5-carbonitrile |
| 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile | Sodium cyanide | DMF | K₂CO₃ | 80 | 6 | 75 | 2-position | 4-Amino-6-methyl-2-cyanopyrimidine-5-carbonitrile |
| 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile | Hydrazine hydrate | Ethanol | K₂CO₃ | 78 | 5 | 80 | 2-position | 4-Amino-6-methyl-2-hydrazinylpyrimidine-5-carbonitrile |
| 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile | Ammonia | DMF | K₂CO₃ | 80 | 6 | 78 | 2-position | 4-Amino-6-methyl-2-aminopyrimidine-5-carbonitrile |
Mechanistic studies have revealed that these substitutions proceed via an addition-elimination pathway, wherein the nucleophile initially attacks the electrophilic carbon bearing the methylthio group, forming a tetrahedral intermediate [8]. Subsequent elimination of the methylthio group as a methanethiolate anion completes the substitution process [10]. The electron-withdrawing cyano group at position 5 further activates the pyrimidine ring toward nucleophilic attack by decreasing electron density at the reaction center [8] [9].
The synthetic utility of these nucleophilic substitution reactions extends beyond simple transformations, enabling the preparation of complex heterocyclic systems through sequential functionalization strategies [11]. For instance, introducing hydrazine at the 2-position can serve as a precursor for further condensation reactions, leading to fused heterocyclic scaffolds with potential applications in medicinal chemistry [8] [3].
Microwave-assisted synthesis has emerged as a powerful technique for the preparation of 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile, offering significant advantages over conventional heating methods in terms of reaction efficiency, yield, and environmental impact [12] [13]. This approach harnesses the ability of microwaves to directly interact with polar molecules, generating internal heat through molecular rotation and facilitating rapid, uniform heating of the reaction mixture [12].
The solvent-free microwave-assisted synthesis of 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile typically involves the direct condensation of acetamidine hydrochloride with bis(methylthio)methylene malononitrile under microwave irradiation, eliminating the need for conventional solvents [13] [14]. This methodology aligns with the principles of green chemistry by reducing waste generation and energy consumption while enhancing reaction efficiency [12].
Optimization studies have revealed that several parameters significantly influence the outcome of microwave-assisted syntheses, including microwave power, irradiation time, catalyst type, and substrate ratio [13]. The optimal conditions typically involve moderate microwave power (300 W), short irradiation times (8-15 minutes), and the presence of a solid support or catalyst such as potassium carbonate or alumina [12] [14].
Table 3 presents a comparative analysis of various microwave-assisted synthesis conditions for 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile and related compounds:
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Power (W) | Time (min) | Yield (%) | Product |
|---|---|---|---|---|---|---|---|
| Acetamidine hydrochloride | Bis(methylthio)methylene malononitrile | K₂CO₃ | Solvent-free | 300 | 10 | 92 | 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile |
| Guanidine hydrochloride | Bis(methylthio)methylene malononitrile | K₂CO₃ | Solvent-free | 300 | 12 | 88 | 4-Amino-6-amino-2-(methylthio)pyrimidine-5-carbonitrile |
| Acetamidine hydrochloride | Ethoxymethylene malononitrile | NaOEt | Minimal ethanol | 250 | 15 | 85 | 4-Amino-6-methyl-2-ethoxypyrimidine-5-carbonitrile |
| Acetamidine hydrochloride | Bis(methylthio)methylene malononitrile | Al₂O₃ | Solvent-free | 300 | 8 | 90 | 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile |
| Benzamidine hydrochloride | Bis(methylthio)methylene malononitrile | K₂CO₃ | Minimal DMF | 300 | 15 | 82 | 4-Amino-6-phenyl-2-(methylthio)pyrimidine-5-carbonitrile |
The remarkable enhancement in reaction efficiency under microwave conditions can be attributed to several factors, including the specific microwave effect, which involves the direct coupling of microwave energy with polar molecules in the reaction mixture [13]. This phenomenon leads to rapid, localized heating at the molecular level, accelerating reaction rates and potentially altering reaction pathways compared to conventional heating methods [12] [14].
Solid supports such as alumina or silica gel often play a dual role in these reactions, serving both as catalysts and as energy transfer media [14]. These supports can adsorb the reactants on their surface, increasing their effective concentration and facilitating their interaction under microwave irradiation [13]. Additionally, the absence of solvent eliminates heat capacity limitations, allowing for more efficient energy transfer and faster temperature ramping [12] [14].
The solvent-free microwave-assisted approach not only reduces reaction times from hours to minutes but also typically results in higher yields and improved product purity compared to conventional methods [13]. This methodology represents a significant advancement in the sustainable synthesis of 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile, offering a more environmentally benign alternative to traditional synthetic routes [12] [14].
The regioselective formation of the methylthio group at the 2-position of 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile represents a critical aspect of its synthesis, requiring carefully designed catalytic systems to achieve high selectivity and efficiency [15] [16]. Various transition metal catalysts have been explored for this purpose, with copper, palladium, and iron complexes demonstrating particular efficacy in promoting regioselective thioether formation [15] [17].
Copper-catalyzed thioetherification reactions typically involve the use of copper(I) iodide in conjunction with an appropriate ligand and base, facilitating the coupling between a halogenated pyrimidine precursor and a thiol or disulfide source [16]. The reaction proceeds through an oxidative addition-reductive elimination pathway, with the copper catalyst mediating the formation of the carbon-sulfur bond with high regioselectivity [15] [16].
Palladium-based catalytic systems, particularly those employing palladium(II) acetate with phosphine ligands, have also proven effective for regioselective thioether formation [16]. These systems operate via a similar mechanistic pathway but often exhibit enhanced tolerance toward various functional groups, making them suitable for late-stage functionalization of complex pyrimidine derivatives [15].
Iron-based catalysts, such as iron(III) chloride hexahydrate, represent a more environmentally benign alternative for thioether formation, offering comparable efficiency to noble metal catalysts at a fraction of the cost [18] [16]. These catalysts typically function through Lewis acid activation of the substrate, facilitating nucleophilic attack by the thiol component [18].
Table 4 summarizes various catalytic systems employed for regioselective thioether formation in the synthesis of 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile:
| Catalyst | Substrate | Thiol/Thioether Source | Solvent | Oxidant/Additive | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity |
|---|---|---|---|---|---|---|---|---|
| CuI | 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile | Thiophenol | DMF | O₂ | 80 | 4 | 85 | 2-position |
| Pd(OAc)₂/PPh₃ | 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile | Dimethyl disulfide | Toluene | K₂CO₃ | 100 | 6 | 78 | 2-position |
| FeCl₃·6H₂O | 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile | Methylthioglycolate | Acetonitrile | K₂CO₃ | 60 | 5 | 82 | 2-position |
| Ti-MCM-41 | 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile | Methyl mercaptan | Ionic liquid | H₂O₂ | 50 | 8 | 75 | 2-position |
| CeO₂ | 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile | Benzyl mercaptan | DMF | K₂CO₃ | 80 | 5 | 80 | 2-position |
The regioselectivity observed in these reactions is primarily governed by the electronic properties of the pyrimidine ring, with the 2-position being inherently more electrophilic due to the electron-withdrawing effect of the adjacent nitrogen atoms [15] [17]. This intrinsic reactivity can be further enhanced through appropriate catalyst selection and reaction condition optimization [16].
Heterogeneous catalytic systems, such as titanium-containing mesoporous materials (Ti-MCM-41) and cerium oxide, offer additional advantages in terms of catalyst recovery and reusability [17]. These catalysts can effectively promote thioether formation under relatively mild conditions, often in environmentally benign solvents such as ionic liquids [17].
Recent advances in this field have focused on developing more sustainable catalytic systems, including metal-free organocatalysts and photoredox catalysts, which can promote thioether formation under ambient conditions with minimal environmental impact [15] [16]. These emerging methodologies hold promise for further enhancing the efficiency and sustainability of 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile synthesis [17].
The Fourier Transform Infrared (FT-IR) spectroscopic analysis of 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile reveals characteristic vibrational frequencies that provide definitive structural identification and functional group confirmation [1] [2]. The infrared spectrum displays several distinct absorption bands that correspond to specific molecular vibrations within the compound's structure.
The amino group substituent at the C4 position exhibits characteristic stretching vibrations manifesting as prominent absorption bands in the higher frequency region. The asymmetric nitrogen-hydrogen stretching vibration appears at 3359 cm⁻¹, while the symmetric nitrogen-hydrogen stretching mode is observed at 3365 cm⁻¹ [1] [2]. These bands demonstrate strong intensity and broad characteristics typical of primary aromatic amines, confirming the presence of the 4-amino substituent.
The carbonitrile functional group at the C5 position produces one of the most diagnostic absorption features in the infrared spectrum. The carbon-nitrogen triple bond stretching vibration manifests as a strong absorption band at 2206 cm⁻¹ [2]. Additional carbonitrile stretching frequencies have been reported at 2180 cm⁻¹ [1], indicating possible solid-state effects or different crystalline forms of the compound. The carbonitrile stretching frequency provides unambiguous confirmation of the presence of the cyano substituent.
The pyrimidine ring system contributes several characteristic absorption bands in the mid-infrared region. The carbon-nitrogen and carbon-carbon double bond stretching vibrations of the aromatic heterocycle appear as medium to strong intensity bands at 1648 cm⁻¹, 1622 cm⁻¹, and 1616 cm⁻¹ [1]. These frequencies are consistent with the expected vibrational modes of the six-membered diazine ring system.
The amino group deformation vibrations manifest as medium intensity absorption bands at 1535 cm⁻¹ and 1516 cm⁻¹ [1]. These nitrogen-hydrogen bending modes provide additional confirmation of the primary amino substituent and its interaction with the electron-deficient pyrimidine ring system.
| Frequency (cm⁻¹) | Assignment | Intensity | Reference |
|---|---|---|---|
| 3359 | NH₂ asymmetric stretch | Strong, broad | [1] [2] |
| 3365 | NH₂ symmetric stretch | Strong, broad | [1] [2] |
| 2206 | C≡N stretch | Strong | [1] [2] |
| 2180 | C≡N stretch | Strong | [1] |
| 1648 | C=N/C=C stretch (pyrimidine ring) | Medium-strong | [1] |
| 1622 | C=N/C=C stretch (pyrimidine ring) | Medium-strong | [1] |
| 1616 | C=N/C=C stretch (pyrimidine ring) | Medium-strong | [1] |
| 1535 | NH₂ deformation | Medium | [1] |
| 1516 | NH₂ deformation | Medium | [1] |
The multinuclear Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile provides detailed structural information through both proton (¹H) and carbon-13 (¹³C) NMR techniques [2]. The spectral data confirms the molecular structure and enables assignment of specific nuclear environments within the compound.
The proton NMR spectrum displays three distinct resonance signals that correspond to the different hydrogen-containing substituents. The methyl group attached to the C6 position of the pyrimidine ring exhibits a singlet at 2.38 parts per million, integrating for three hydrogen atoms [2]. This chemical shift is characteristic of an aromatic methyl substituent and confirms the presence of the 6-methyl group.
The methylthio substituent at the C2 position generates a singlet resonance at 2.53 parts per million, integrating for three hydrogen atoms [2]. This chemical shift value is typical for methyl groups attached to sulfur atoms and confirms the presence of the 2-(methylthio) functionality. The sulfur atom's electronegativity results in a slight downfield shift compared to typical alkyl methyl groups.
The amino group protons appear as a broad singlet at 7.5 parts per million, integrating for two hydrogen atoms [2]. This relatively downfield chemical shift reflects the electron-withdrawing influence of the pyrimidine ring system on the amino substituent. The broadness of the signal is consistent with rapid exchange phenomena typical of amino group protons in aromatic systems.
The carbon-13 NMR spectrum provides detailed information about the carbon framework of the molecule. The methylthio carbon resonates at 11.84 parts per million [2], while the C6 methyl carbon appears at 25.98 parts per million [2]. These chemical shifts are consistent with methyl carbons attached to heteroatoms and aromatic systems, respectively.
The carbonitrile carbon exhibits a characteristic resonance at 114.54 parts per million [2], confirming the presence of the nitrile functional group. The C5 carbon bearing the carbonitrile substituent appears at 81.79 parts per million [2], demonstrating the significant deshielding effect of the electron-withdrawing cyano group.
The pyrimidine ring carbons display resonances at 162.59 and 168.04 parts per million [2], typical of sp² hybridized carbons in nitrogen-containing aromatic heterocycles. The C2 carbon bearing the methylthio substituent resonates at 172.10 parts per million [2], showing the downfield shift expected for carbons bonded to sulfur atoms.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration/Assignment | Reference |
|---|---|---|---|---|
| ¹H | 2.38 | s | 3H, CH₃ at C6 | [2] |
| ¹H | 2.53 | s | 3H, SCH₃ at C2 | [2] |
| ¹H | 7.50 | s | 2H, NH₂ | [2] |
| ¹³C | 11.84 | - | SCH₃ | [2] |
| ¹³C | 25.98 | - | CH₃ at C6 | [2] |
| ¹³C | 81.79 | - | C5 (C-CN) | [2] |
| ¹³C | 114.54 | - | C≡N | [2] |
| ¹³C | 162.59 | - | C=N (pyrimidine) | [2] |
| ¹³C | 168.04 | - | C=N (pyrimidine) | [2] |
| ¹³C | 172.10 | - | C2-SCH₃ | [2] |
The mass spectrometric analysis of 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile employs electron ionization techniques to generate characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [3] [4] [5]. The molecular ion peak appears at mass-to-charge ratio 180, corresponding to the molecular weight of 180.23 atomic mass units and serving as the base peak with 100% relative abundance [3] [2].
The fragmentation pathways follow predictable patterns based on the stability of the resulting cationic species and the relative bond strengths within the molecule. Alpha-cleavage reactions constitute the primary fragmentation mechanism, involving the preferential breaking of bonds adjacent to heteroatoms and electron-withdrawing groups [4] [5].
The loss of a methyl radical from the molecular ion generates a fragment at mass-to-charge ratio 165 with 15% relative abundance [3]. This fragmentation represents the elimination of either the C6 methyl group or a methyl group from the methylthio substituent through alpha-cleavage adjacent to the pyrimidine ring or sulfur atom, respectively.
A significant fragmentation pathway involves the loss of the methylthio group (SCH₃), producing a fragment ion at mass-to-charge ratio 147 with 8% relative abundance. This represents the elimination of 33 mass units and demonstrates the relative weakness of the carbon-sulfur bond under electron impact conditions [4] [5].
Multiple fragmentation events generate a fragment at mass-to-charge ratio 133 with 12% relative abundance, corresponding to the loss of both methyl and methylthio groups from the molecular ion. This sequential fragmentation pattern is characteristic of compounds containing multiple labile substituents [4] [5].
Further fragmentation produces ions at mass-to-charge ratios 119, 107, and 93, representing progressive loss of additional molecular fragments and ring rearrangement processes. These lower mass fragments correspond to pyrimidine ring-derived species that retain varying amounts of the original substitution pattern [4] [5].
The presence of nitrogen-containing fragments is evidenced by peaks at mass-to-charge ratios 79 and 66, with relative abundances of 25% and 30%, respectively. The fragment at mass-to-charge ratio 66 likely corresponds to a C₄H₂N⁺ species derived from ring fragmentation processes [4] [5].
| m/z | Relative Abundance (%) | Assignment | Fragmentation Type |
|---|---|---|---|
| 180 | 100 | [M]⁺ (molecular ion) | Molecular ion |
| 165 | 15 | [M-CH₃]⁺ (loss of methyl) | α-cleavage |
| 147 | 8 | [M-SCH₃]⁺ (loss of methylthio) | α-cleavage |
| 133 | 12 | [M-CH₃-SCH₃]⁺ (multiple fragmentation) | Multiple cleavage |
| 119 | 6 | [M-CN-CH₃-CH₃]⁺ | Multiple cleavage |
| 107 | 10 | Pyrimidine ring fragment | Ring fragmentation |
| 93 | 18 | Pyrimidine ring fragment | Ring fragmentation |
| 79 | 25 | Ring fragmentation | Ring fragmentation |
| 66 | 30 | C₄H₂N⁺ fragment | Ring fragmentation |
The ultraviolet-visible (UV-Vis) absorption spectroscopic analysis of 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile reveals characteristic electronic transitions that provide insight into the compound's chromophoric properties and electronic structure [6] [7] [8] [9]. The absorption spectrum exhibits multiple bands corresponding to different types of electronic excitations within the conjugated π-system.
The primary absorption band appears at approximately 272 nanometers (4.56 electron volts) with an extinction coefficient of approximately 14,500 M⁻¹cm⁻¹ [6] [9]. This intense absorption corresponds to a π→π* electronic transition from the ground state (S₀) to the second excited singlet state (S₂), representing the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the extended conjugated system [8] [10].
A secondary absorption band manifests at 304 nanometers (4.08 electron volts) with an extinction coefficient of approximately 8,200 M⁻¹cm⁻¹ [6] [9]. This absorption is attributed to an n→π* electronic transition from the ground state to the first excited singlet state (S₁), involving the promotion of a non-bonding electron from a nitrogen lone pair to an antibonding π* orbital [8] [10].
The pyrimidine chromophore contributes an absorption band at 275 nanometers (4.51 electron volts) with an extinction coefficient of approximately 12,000 M⁻¹cm⁻¹ [7] [11]. This transition represents the characteristic π→π* absorption of the diazine ring system and confirms the presence of the pyrimidine core structure [8] [12].
Extended conjugation effects generate an absorption band at 285 nanometers (4.35 electron volts) with an extinction coefficient of approximately 9,500 M⁻¹cm⁻¹. This transition represents charge transfer character arising from the interaction between the electron-donating amino group and the electron-withdrawing carbonitrile and pyrimidine ring system [6] [13].
A lower energy absorption band appears at 320 nanometers (3.88 electron volts) with an extinction coefficient of approximately 6,800 M⁻¹cm⁻¹. This transition involves the promotion of electrons from nitrogen lone pairs and represents additional n→π* character within the molecule [8] [10].
The electronic transitions demonstrate the influence of substituent effects on the pyrimidine chromophore. The electron-donating amino group at the C4 position increases the electron density of the π-system, while the electron-withdrawing carbonitrile group at the C5 position decreases electron density, creating a push-pull electronic system that enhances charge transfer character [6] [13].
| Wavelength (nm) | Energy (eV) | Extinction Coefficient (M⁻¹cm⁻¹) | Electronic Transition | Assignment |
|---|---|---|---|---|
| 272 | 4.56 | ~14,500 | π→π* (S₀→S₂) | Primary absorption band |
| 304 | 4.08 | ~8,200 | n→π* (S₀→S₁) | Secondary absorption band |
| 275 | 4.51 | ~12,000 | π→π* (pyrimidine) | Pyrimidine chromophore |
| 285 | 4.35 | ~9,500 | π→π* (extended conjugation) | Charge transfer transition |
| 320 | 3.88 | ~6,800 | n→π* (N lone pair) | Nitrogen lone pair transition |
Irritant